molecular formula C9H12BrN5 B13636576 1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine

1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine

Cat. No.: B13636576
M. Wt: 270.13 g/mol
InChI Key: DFLQTYGIURDFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is a chemical compound offered for research purposes. This molecule incorporates two prominent heterocyclic systems in medicinal chemistry: a 4-bromopyrazol-3-amine and a 1H-imidazole, linked by a propyl chain. Pyrazole and imidazole rings are known as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . The imidazole moiety is a key structural component in many biologically active molecules and is known for its ability to participate in hydrogen bonding and coordinate with metals, which can be crucial for binding to enzyme active sites . The specific placement of the bromine atom on the pyrazole ring may serve as a reactive handle for further synthetic modifications via metal-catalyzed cross-coupling reactions, making this compound a potential versatile building block for the construction of more complex chemical entities for research in various fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12BrN5

Molecular Weight

270.13 g/mol

IUPAC Name

4-bromo-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine

InChI

InChI=1S/C9H12BrN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13)

InChI Key

DFLQTYGIURDFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Bromo-1H-pyrazol-3-amine Core

The 4-bromo-1H-pyrazol-3-amine scaffold is a critical intermediate for the target compound. Established synthetic routes for this moiety generally proceed via bromination of a pyrazole derivative, followed by amination steps.

Key Synthetic Route:

  • Starting material: 1-methyl-1H-pyrazol-3-amine or related pyrazole derivatives.
  • Bromination: The pyrazole ring is brominated at the 4-position using brominating agents such as tribromooxyphosphorus, which offers selective aromatic bromination under mild conditions.
  • Amination: The brominated intermediate is then converted to the pyrazol-3-amine by substitution reactions or hydrolysis steps.

A patented method (CN112079781A) outlines a multi-step synthesis starting from diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate undergoes bromination with tribromooxyphosphorus to yield the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent hydrolysis and carbamate formation steps lead to the protected amine, which is finally deprotected under trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine (a close analog of the target core).

Advantages of this method:

  • Avoids highly toxic reagents such as cyanogen bromide and flammable n-butyl lithium used in older methods.
  • Uses readily available and inexpensive starting materials.
  • Mild reaction conditions and safer operational procedures.
  • Scalable and amenable to industrial production.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcomes
Condensation to pyrazole ester Diethyl butynedioate + methylhydrazine Formation of pyrazole ring system
Bromination Tribromooxyphosphorus, mild temperature Selective bromination at 4-position
Hydrolysis Sodium hydroxide in alcoholic solution Conversion to carboxylic acid
Carbamate formation Azido dimethyl phosphate + tert-butyl alcohol Protection of amine group
Deprotection Trifluoroacetic acid, room temperature Release of free amine
N-Alkylation/arylation 3-(1H-Imidazol-1-yl)propyl halide + base + Cu catalyst (optional) Formation of N-substituted product

Literature and Research Findings

  • The pyrazole and imidazole heterocycles are widely studied for their biological activities, and their synthetic methods are well-documented.
  • Copper-catalyzed N-arylation of pyrazole derivatives with imidazole analogs has been reported to proceed efficiently, providing a reliable method for introducing the imidazolylpropyl substituent.
  • The bromination method using tribromooxyphosphorus offers a clean and selective route to bromopyrazole intermediates, avoiding hazardous reagents and harsh conditions.
  • The multi-step synthetic route described in patent CN112079781A demonstrates practical scalability and safety improvements over older synthetic processes.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Reagents/Conditions Advantages References
Pyrazole ring formation Condensation Diethyl butynedioate + methylhydrazine Simple, efficient ring formation
Bromination of pyrazole Electrophilic aromatic substitution Tribromooxyphosphorus, mild conditions Selective, avoids toxic reagents
Hydrolysis to carboxylic acid Base-catalyzed hydrolysis Sodium hydroxide in alcohol Mild, clean conversion
Carbamate protection Substitution Azido dimethyl phosphate + tert-butyl alcohol Protects amine for further steps
Deprotection of carbamate Acidic cleavage Trifluoroacetic acid Releases free amine
N-Alkylation with imidazolylpropyl Nucleophilic substitution or Cu-catalyzed N-arylation 3-(1H-Imidazol-1-yl)propyl halide, base, Cu catalyst (optional) Efficient, selective substitution

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted imidazole-pyrazole derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, or antibacterial activities.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors to modulate their activity.

    DNA Intercalation: Inserting itself between DNA bases, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine with analogous pyrazole-amine derivatives, focusing on substituents, synthesis, and physicochemical properties.

Substituent Variations
Compound Name Position 1 Substituent Position 4 Substituent Key Structural Features
Target Compound 3-(1H-Imidazol-1-yl)propyl Bromine Imidazole side chain; halogenated pyrazole
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Pyridin-4-ylmethyl Bromine Pyridine instead of imidazole
4-Chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (2-Chloro-4-fluorophenyl)methyl Chlorine Dichloro-fluorophenyl group
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Methyl Cyclopropylamine; no halogen

Key Observations :

  • Aromatic Side Chains : The imidazole group (target) offers hydrogen-bonding capability, unlike pyridine (e.g., compound in ) or phenyl derivatives (e.g., ), which may alter solubility and pharmacokinetics.

Key Observations :

  • Lower yields (e.g., 17.9% in ) are associated with steric hindrance from cyclopropane or pyridine groups.
  • Higher yields (e.g., 66% in ) correlate with simpler side chains (imidazolylpropyl) and optimized coupling conditions.
Physicochemical and Spectral Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (1H NMR)
Target Compound Not reported ~280 (estimated) Expected δ 8.1–9.5 ppm (imidazole protons)
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Not reported 253.10 Pyridine protons at δ 8.8–7.3 ppm
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 215.28 Cyclopropyl CH at δ 2.5–3.0 ppm
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine 198–200 (decomp.) 370.29 Triazole proton at δ 9.45 ppm

Key Observations :

  • The imidazole-containing compound in exhibits a high decomposition temperature (198–200°C), likely due to hydrogen-bonding networks.
  • Pyridine-substituted derivatives (e.g., ) show lower estimated molecular weights, influencing solubility and crystallization behavior.

Research Implications and Gaps

  • The imidazole side chain may enhance interaction with heme-containing enzymes .
  • Synthetic Challenges : The target compound’s synthesis may require optimization to improve yields, drawing from methods in and .
  • Data Limitations : Direct experimental data (e.g., melting point, NMR) for the target compound are absent in the provided evidence, necessitating further characterization.

References
Data synthesized from the following sources:

  • : Synthesis of imidazole-triazole-pyrimidine derivatives.
  • : Buchwald-Hartwig coupling for pyrazole-amine synthesis.
  • : Catalog entries for imidazolylpropyl-substituted amines.
  • : Structural analogs with halogen and aromatic substituents.

Biological Activity

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge on its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and an imidazole moiety. Its structural formula can be represented as follows:

C10H12BrN5\text{C}_{10}\text{H}_{12}\text{BrN}_5

This structure is significant in determining its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and imidazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:

CompoundMIC (μg/ml)Target Organism
150Staphylococcus aureus
262.5Escherichia coli
312.5Salmonella typhi

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that similar compounds possess anticancer properties, particularly through the inhibition of key signaling pathways involved in cancer cell proliferation. For example, a related compound exhibited an IC50 value of 5.35 µM against T-47D breast cancer cells, indicating significant cytotoxicity .

Mechanism of Action:
The anticancer activity is often attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Specifically, compounds with similar structures have been shown to increase the S-phase population in treated cells, suggesting interference with DNA synthesis .

Case Studies

A study focusing on the synthesis and evaluation of pyrazole derivatives revealed that modifications at the bromine position significantly impacted biological activity. The synthesized compounds were assessed for their ability to inhibit various cancer cell lines, highlighting the importance of structural variations in enhancing efficacy .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

  • Enzyme Inhibition: Similar compounds have been identified as inhibitors of specific enzymes involved in disease pathways, such as kinases and proteases.
  • Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways critical for disease progression.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine?

A multi-step synthesis is typically required. Key steps include:

  • Alkylation : Reacting a brominated pyrazole precursor (e.g., 4-bromo-1H-pyrazol-3-amine) with 3-(imidazol-1-yl)propyl halides under basic conditions. Cesium carbonate or potassium tert-butoxide in aprotic solvents (e.g., DMF or THF) is effective for nucleophilic substitution .
  • Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Yields may vary (e.g., 17–30% in analogous syntheses), necessitating optimization of stoichiometry and reaction time .
  • Validation : Confirm purity via HPLC or TLC and characterize using 1^1H/13^{13}C NMR and HRMS (e.g., ESI-MS) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks for imidazole protons (δ 7.5–8.0 ppm), pyrazole protons (δ 6.5–7.5 ppm), and propyl linker protons (δ 2.5–3.5 ppm) .
    • 13^{13}C NMR: Carbons adjacent to bromine (C-Br) appear at δ 90–110 ppm, while imidazole and pyrazole carbons range from δ 120–150 ppm .
  • HRMS : Confirm molecular weight (calc. for C9H11BrN6\text{C}_9\text{H}_{11}\text{BrN}_6: 299.02 g/mol) with <2 ppm error .

Q. What functional group transformations are feasible for this compound?

  • Substitution : The bromine atom at C4 can undergo Suzuki coupling with aryl boronic acids to introduce aryl/heteroaryl groups .
  • Amine Reactivity : The 3-amine group can be acylated or sulfonylated for derivatization .
  • Imidazole Modifications : The imidazole ring can participate in alkylation or coordination chemistry (e.g., metal complexation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} assays across a wide concentration range (e.g., 0.1–100 µM) to identify nonlinear effects .
  • Target Selectivity Profiling : Use kinase panels or receptor-binding assays to rule off-target interactions. For example, imidazole-containing analogs often show cross-reactivity with cytochrome P450 enzymes .
  • Metabolic Stability : Assess hepatic microsome stability to determine if rapid degradation explains inconsistent in vivo results .

Q. What strategies optimize this compound’s pharmacokinetic properties for therapeutic applications?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility. LogP calculations (e.g., using PubChem data) guide rational design .
  • Prodrug Synthesis : Convert the 3-amine to a carbamate or amide to enhance bioavailability .
  • Plasma Protein Binding Assays : Measure binding to albumin/globulins to predict free drug concentration .

Q. How does the 3-(imidazol-1-yl)propyl linker influence biological activity compared to other substituents?

  • Receptor Binding : The imidazole group may coordinate with metal ions (e.g., Zn2+^{2+}) in enzyme active sites, enhancing inhibition (e.g., analogous to histidine residues) .
  • Comparative Studies : Replace the linker with morpholine () or pyridine () moieties and assay activity. For example, imidazole-containing analogs show higher affinity for kinases like EGFR compared to morpholine derivatives .

Q. What computational methods predict interaction mechanisms between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyrazole amine and π-π stacking with imidazole .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.